molecular formula C35H56N2O3S2 B13783779 Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) CAS No. 63469-10-3

Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate)

Cat. No.: B13783779
CAS No.: 63469-10-3
M. Wt: 617.0 g/mol
InChI Key: DPHWECFLLPULBR-UHFFFAOYSA-N
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Description

Cholest-5-ene-3-thiol, carbamimidothioate, (3β)-, mono(4-methylbenzenesulfonate) is a steroidal derivative characterized by a cholestene backbone modified at the 3β position with a thiol group and a carbamimidothioate functional group. The compound is further stabilized by a 4-methylbenzenesulfonate (tosylate) counterion, which enhances its solubility and crystallinity.

The tosylate group (4-methylbenzenesulfonate) is a common counterion in pharmaceutical salts, as seen in drugs like Sorafenib Tosylate, where it improves bioavailability and stability .

Properties

CAS No.

63469-10-3

Molecular Formula

C35H56N2O3S2

Molecular Weight

617.0 g/mol

IUPAC Name

[amino-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanyl]methylidene]azanium;4-methylbenzenesulfonate

InChI

InChI=1S/C28H48N2S.C7H8O3S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5;1-6-2-4-7(5-3-6)11(8,9)10/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H3,29,30);2-5H,1H3,(H,8,9,10)

InChI Key

DPHWECFLLPULBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=[NH2+])N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) typically involves multiple steps. The starting material is often cholest-5-ene-3-thiol, which undergoes a series of reactions to introduce the carbamimidothioate and sulfonate groups. Common reagents used in these reactions include thiocarbamoyl chloride and p-toluenesulfonyl chloride. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. The carbamimidothioate moiety can interact with nucleophilic sites, affecting various biochemical pathways .

Comparison with Similar Compounds

Research Findings and Data Gaps

Available Data
  • Hydrogen-Bonding Patterns: Evidence from 2-Aminoanilinium 4-methylbenzenesulfonate demonstrates that sulfonate anions participate in extensive N–H⋯O networks, which could stabilize the cholestene derivative in solid or solution states .
Unresolved Questions
  • Biological Activity: No direct studies on the cholestene derivative’s efficacy or toxicity are available. Comparative in vitro assays with analogous sulfonate salts are needed.
  • Synthetic Optimization : The evidence lacks details on scalable synthesis or purification methods for steroidal sulfonates, which are critical for industrial applications.

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